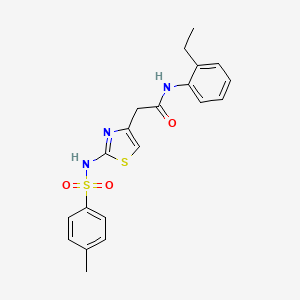

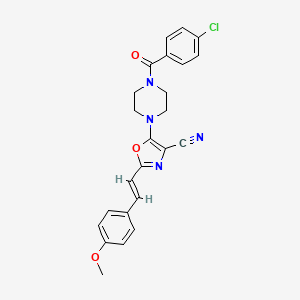

![molecular formula C10H11BrO3 B2845120 2-(6-Bromobenzo[d][1,3]dioxol-5-yl)propan-2-ol CAS No. 148517-80-0](/img/structure/B2845120.png)

2-(6-Bromobenzo[d][1,3]dioxol-5-yl)propan-2-ol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of compounds similar to “2-(6-Bromobenzo[d][1,3]dioxol-5-yl)propan-2-ol” has been reported in the literature . For instance, Nandha et al. synthesized a compound with a benzo[d][1,3]dioxol-5-yloxy moiety . Another synthesis method involved the use of 5-bromobenzo[d][1,3]dioxole via Grignard methodology .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(6-Bromobenzo[d][1,3]dioxol-5-yl)propan-2-ol” are not explicitly available in the literature .科学的研究の応用

Chemical Synthesis and Functionalization

The compound has been utilized in chemical synthesis, notably in the functionalization of nitrobenzo derivatives. For example, substituted 2-(6-nitrobenzo[1,3]dioxol-5-yl)-1-aryl ethanols and propionic acid ethyl esters have been synthesized using a reaction involving 5-chloromethyl-6-nitrobenzo[1,3]dioxole and aromatic carbonyl or α-carbonyl ester derivatives through TDAE methodology (Amiri-Attou et al., 2005).

Synthesis of Isobenzofuran Derivatives

The compound is instrumental in the synthesis of isobenzofuran derivatives. Specifically, an efficient method for preparing 3-(2-hydroxyethoxy)- or 3-(3-hydroxypropoxy)isobenzofuran-1(3H)-ones has been developed, utilizing a reaction with BuLi in THF at low temperatures followed by lactonization with trifluoroacetic acid in dichloromethane (Kobayashi & Kuroda, 2014).

Crystallographic Characterization

There's significant interest in the crystallographic characterization of related bromobenzo derivatives. The crystal structure of a potent substituted amphetamine hallucinogen, often called 'bromodragonfly,' with 3,5-dinitrosalicylic acid, has been detailed. This compound forms hydrogen-bonded cation-anion chain substructures, highlighting the structural complexity and potential for diverse chemical interactions (Smith et al., 2010).

Organic Chemistry and Reaction Mechanisms

The compound is also pivotal in studies focusing on organic chemistry and reaction mechanisms. For instance, the reaction of 1,3-bis(5-bromopentyl)alloxazine with ethylamine in propan-2-ol has been shown to lead to ring contraction and the formation of novel alloxazine and imidazoquinoxalinone derivatives (Semenov et al., 2010).

Safety and Hazards

作用機序

Target of Action

Compounds with similar structures have been studied

Mode of Action

The exact mode of action of 2-(6-Bromobenzo[d][1,3]dioxol-5-yl)propan-2-ol is currently unknown due to the lack of specific studies on this compound. It is likely that the compound interacts with its targets through a mechanism similar to other compounds with a similar structure .

Biochemical Pathways

Compounds with similar structures have been shown to affect various biochemical pathways

Result of Action

Compounds with similar structures have been shown to have various effects at the molecular and cellular level .

Action Environment

It is known that environmental factors such as temperature, ph, and the presence of other compounds can influence the action of many compounds .

特性

IUPAC Name |

2-(6-bromo-1,3-benzodioxol-5-yl)propan-2-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO3/c1-10(2,12)6-3-8-9(4-7(6)11)14-5-13-8/h3-4,12H,5H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYYPZUAQZZQOAN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC2=C(C=C1Br)OCO2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(6-Bromo-1,3-dioxaindan-5-yl)propan-2-ol | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

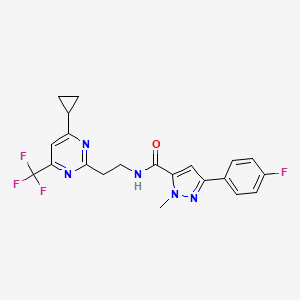

![1-(prop-2-yn-1-yl)-N-{[2-(pyrrolidin-1-yl)pyridin-4-yl]methyl}piperidine-2-carboxamide](/img/structure/B2845037.png)

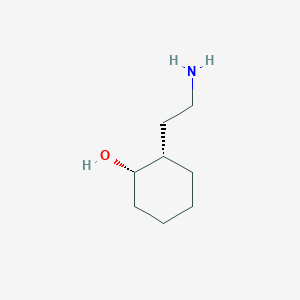

![6-Methyl-3-phenyl-2-thioxo-1,2,3,5-tetrahydro-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B2845038.png)

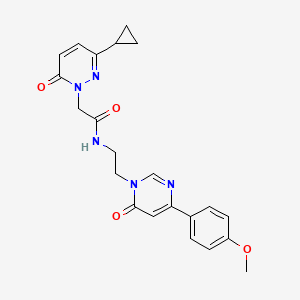

![N-(3-methoxypropyl)-2-((8-oxo-7-(4-(4-phenylpiperazine-1-carbonyl)benzyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-6-yl)thio)acetamide](/img/structure/B2845039.png)

![(4-(5-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(cyclohexyl)methanone](/img/structure/B2845040.png)

![(2S)-2-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)propanoic acid](/img/structure/B2845041.png)

![4-[[(Z)-2-cyano-3-(2-propan-2-yloxyphenyl)prop-2-enoyl]amino]benzoic acid](/img/structure/B2845048.png)

![N-[2,2-bis(furan-2-yl)ethyl]-2-ethoxynaphthalene-1-carboxamide](/img/structure/B2845052.png)

![3-Methylthiazolo[5,4-d]isoxazol-5-amine](/img/structure/B2845054.png)

![7-[(E)-But-2-enyl]-1-(2-methoxyethyl)-3,4,9-trimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2845057.png)